2-Bromo-4-propyl-1,3-oxazole
Overview
Description
2-Bromo-4-propyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a bromine atom at the second position and a propyl group at the fourth position makes this compound unique. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-propyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromoacetophenone with propylamine in the presence of a base can lead to the formation of this compound. The reaction typically requires a solvent such as ethanol and a catalyst like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-propyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of 2-azido-4-propyl-1,3-oxazole or 2-thiocyanato-4-propyl-1,3-oxazole.
Oxidation Reactions: Formation of this compound-5-carboxylic acid.
Reduction Reactions: Formation of 2-bromo-4-propyl-1,3-dihydrooxazole.
Scientific Research Applications
2-Bromo-4-propyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic properties, such as antibacterial, antifungal, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-propyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-1,3-oxazole: Similar structure but with a methyl group instead of a propyl group.
2-Chloro-4-propyl-1,3-oxazole: Similar structure but with a chlorine atom instead of a bromine atom.
4-Propyl-1,3-oxazole: Lacks the bromine atom at the second position.
Uniqueness
2-Bromo-4-propyl-1,3-oxazole is unique due to the presence of both the bromine atom and the propyl group, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the propyl group influences its hydrophobicity and binding interactions with biological targets .
Properties
IUPAC Name |
2-bromo-4-propyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHCTGNSZXLSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=COC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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